![molecular formula C9H7N3O B6254471 cinnoline-4-carboxamide CAS No. 24966-80-1](/img/no-structure.png)
cinnoline-4-carboxamide
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Overview
Description
Cinnoline-4-carboxamide is a compound with the molecular formula C9H7N3O . It is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .
Synthesis Analysis
The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A synthetic approach for the accelerated assembly of quinoline-4-carboxamide and quinoline-4-carboxylate nuclei is presented .Molecular Structure Analysis
Cinnoline-4-carboxamide has a six-membered ring system with two nitrogen atoms . It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .Chemical Reactions Analysis
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some of them are under evaluation in clinical trials .Physical And Chemical Properties Analysis
Cinnoline-4-carboxamide has a molecular weight of 173.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.058911855 g/mol .Scientific Research Applications
Antibacterial and Antifungal Activities
Cinnoline derivatives, including cinnoline-4-carboxamide, have been found to exhibit significant antibacterial and antifungal activities . These compounds have been shown to inhibit bacterial efflux pumps, which can enhance the effectiveness of antibacterial agents . This makes them potential candidates for use in combination therapies to treat or prevent bacterial infections .
Antimalarial Activity
Cinnoline-4-carboxamide and its derivatives have also been associated with antimalarial activities . This suggests potential applications in the development of new antimalarial drugs, which is particularly important given the increasing resistance of malaria parasites to existing treatments.
Anti-inflammatory and Analgesic Activities
Research has indicated that cinnoline derivatives can exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.
Anxiolytic Activity
Cinnoline-4-carboxamide and its derivatives have been associated with anxiolytic (anti-anxiety) activities . This suggests potential applications in the treatment of anxiety disorders.
Antitumor Activity
Cinnoline-4-carboxamide and its derivatives have demonstrated antitumor activities . This suggests potential applications in cancer therapy, either alone or in combination with other anticancer drugs.
Inhibition of BTK
Cinnoline derivatives, including cinnoline-4-carboxamide, have been found to inhibit Bruton’s tyrosine kinase (BTK) . BTK is a key player in the B-cell receptor signaling pathway, which is critical for the development, activation, and survival of B cells. Inhibition of BTK has therapeutic potential in a variety of B-cell malignancies.
Antihypertensive and Antithrombotic Activities
Cinnoline derivatives have been associated with antihypertensive and antithrombotic activities . This suggests potential applications in the treatment of cardiovascular diseases.
Antileukemic Activity
Cinnoline-4-carboxamide and its derivatives have been associated with antileukemic activities . This suggests potential applications in the treatment of leukemia.
Mechanism of Action
Target of Action
Cinnoline-4-carboxamide primarily targets the translation elongation factor 2 (PfEF2) . PfEF2 is a protein that plays a crucial role in protein synthesis, particularly in the elongation phase where amino acids are added to the growing peptide chain.
Mode of Action
The compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and multiplication of the cells where PfEF2 is active.
Pharmacokinetics
The development of cinnoline-based molecules has been noted for their significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
The inhibition of PfEF2 by cinnoline-4-carboxamide leads to a disruption in protein synthesis. This disruption can halt the growth and multiplication of cells, leading to potential antimalarial activity . Furthermore, cinnoline derivatives have shown a broad spectrum of pharmacological activities such as antibacterial, antifungal, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Action Environment
Further investigations are required to understand the specific environmental influences on cinnoline-4-carboxamide .
Future Directions
Cinnoline derivatives are extensively studied due to their various biological activities depending on the nature and position of their substituents . They are often designed as analogs of previously obtained quinoline or isoquinoline derivatives . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis of cinnoline-4-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "ammonium chloride", "sodium bicarbonate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with ethyl acetoacetate in the presence of sulfuric acid to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form 2-ethyl-3-cyano-4-hydroxyquinoline.", "Step 3: The product from step 2 is then reacted with acetic anhydride to form 2-ethyl-3-cyano-4-acetoxyquinoline.", "Step 4: The product from step 3 is then treated with ammonium chloride and sodium bicarbonate to form 2-ethyl-3-cyano-4-oxoquinoline.", "Step 5: The final step involves the reaction of the product from step 4 with acetic acid and ethanol to form cinnoline-4-carboxamide." ] } | |
CAS RN |
24966-80-1 |
Product Name |
cinnoline-4-carboxamide |
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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